3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one 3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 1421463-27-5
VCID: VC4164168
InChI: InChI=1S/C24H25N5O3/c1-27-24(31)29(18-6-4-3-5-7-18)22(26-27)16-10-12-28(13-11-16)23(30)21-14-17-8-9-19(32-2)15-20(17)25-21/h3-9,14-16,25H,10-13H2,1-2H3
SMILES: CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC)C5=CC=CC=C5
Molecular Formula: C24H25N5O3
Molecular Weight: 431.496

3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

CAS No.: 1421463-27-5

Cat. No.: VC4164168

Molecular Formula: C24H25N5O3

Molecular Weight: 431.496

* For research use only. Not for human or veterinary use.

3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one - 1421463-27-5

Specification

CAS No. 1421463-27-5
Molecular Formula C24H25N5O3
Molecular Weight 431.496
IUPAC Name 5-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Standard InChI InChI=1S/C24H25N5O3/c1-27-24(31)29(18-6-4-3-5-7-18)22(26-27)16-10-12-28(13-11-16)23(30)21-14-17-8-9-19(32-2)15-20(17)25-21/h3-9,14-16,25H,10-13H2,1-2H3
Standard InChI Key DUJDEQOWUOTNFM-UHFFFAOYSA-N
SMILES CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC)C5=CC=CC=C5

Introduction

Molecular Formula and Weight

  • Molecular Formula: C23H25N5O3

  • Molecular Weight: 419.48 g/mol

Structural Features

The compound consists of:

  • A 6-methoxyindole moiety, which is known for its bioactive properties.

  • A piperidine ring, a common structural motif in pharmaceutical compounds.

  • A 1,2,4-triazole ring, often associated with antimicrobial and anticancer activities.

  • A phenyl group, contributing to hydrophobic interactions in biological systems.

IUPAC Name

The IUPAC name of the compound is:
3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the triazole core via cyclization reactions.

  • Coupling of the indole derivative with the piperidine ring.

  • Introduction of the methoxy group on the indole moiety.

Analytical Characterization

Characterization methods include:

  • NMR Spectroscopy: Provides detailed information about the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • IR Spectroscopy: Identifies functional groups such as carbonyls and methoxy groups.

Potential Pharmacological Applications

Compounds containing indole, piperidine, and triazole moieties are often investigated for:

  • Anticancer Activity: The triazole ring can inhibit enzymes involved in cell division.

  • Antimicrobial Properties: Indole derivatives are known to disrupt bacterial cell walls or DNA replication.

  • CNS Activity: Piperidine derivatives are commonly found in drugs targeting neurological disorders.

Mechanism of Action

While specific data on this compound may be limited, similar molecules act through:

  • Binding to enzyme active sites or receptor pockets due to their rigid structures.

  • Disrupting protein-protein interactions critical for disease progression.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity)

Preliminary computational studies using tools like SwissADME suggest:

  • Good oral bioavailability due to moderate molecular weight and lipophilicity.

  • Potential metabolic stability due to the presence of heterocyclic rings.

Toxicity Considerations

Toxicity studies are crucial to assess:

  • Cytotoxic effects on non-target cells.

  • Potential off-target interactions due to the compound's structural complexity.

Research Implications

This compound represents a promising scaffold for drug development due to its combination of pharmacologically active motifs (indole, piperidine, triazole). Future research should focus on:

  • In vitro and in vivo biological activity assays.

  • Optimization of synthetic routes for scalability.

  • Detailed ADMET profiling to ensure safety and efficacy.

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